
3-フェニル-1-パラトルイル-1H-ピラゾール-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with phenyl and p-tolyl groups
科学的研究の応用
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, and anti-obesity drugs .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antiviral, and antitumor activities .
Result of Action
Pyrazole derivatives are known to have a broad range of pharmacological properties, including antiviral, anti-inflammatory, and antitumor activities .
生化学分析
Biochemical Properties
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain . Furthermore, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid affects gene expression by modulating the activity of transcription factors involved in inflammatory responses.
Molecular Mechanism
At the molecular level, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of COX enzymes, inhibiting their catalytic activity and preventing the formation of prostaglandins . This inhibition is achieved through competitive binding, where 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid competes with arachidonic acid for the active site of the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways, primarily those related to inflammation and pain. The compound interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid may influence metabolic flux by modulating the activity of key enzymes involved in these pathways.
Transport and Distribution
Within cells and tissues, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its effectiveness in targeting specific tissues and exerting its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is primarily within the cytoplasm, where it interacts with enzymes and other biomolecules. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of hydrazines with 1,3-diketones or β-keto esters. One common method is the reaction of phenylhydrazine with p-tolylacetic acid in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as transition metals or acidic resins may be employed to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with different substituents on the pyrazole ring.
5-Chloro-3-phenyl-1H-indole derivatives: Share a similar aromatic structure but differ in the heterocyclic ring system.
Uniqueness
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups on the pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields .
特性
IUPAC Name |
2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYRFIKVWFWVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
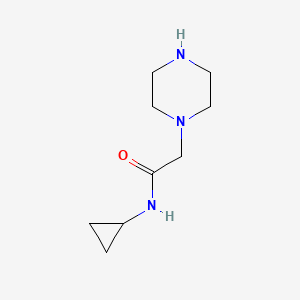
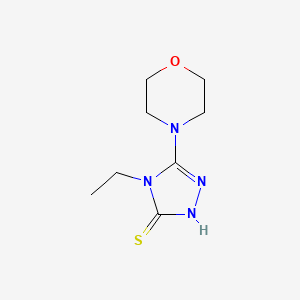
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)
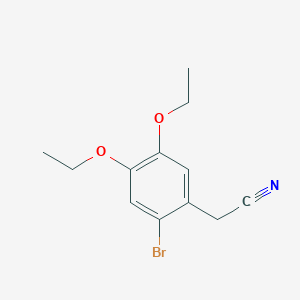

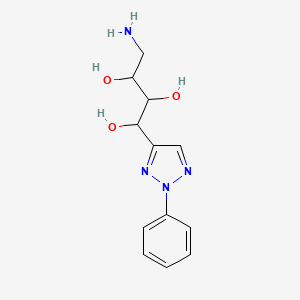
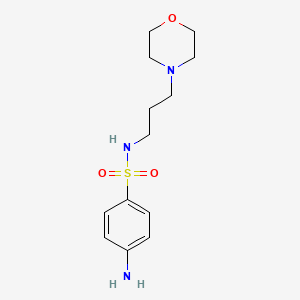

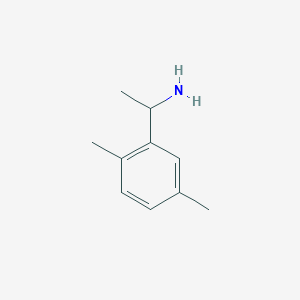
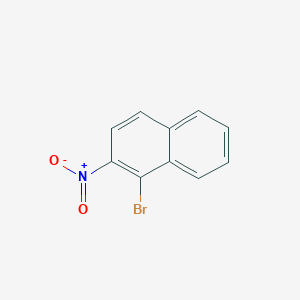
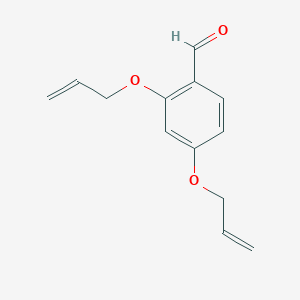
![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)
![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)
